N,O-dimethyl-N'-nitroisourea

Beschreibung

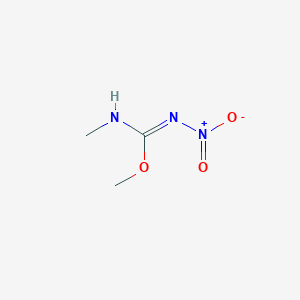

N,O-Dimethyl-N'-nitroisourea (CAS: 255708-80-6) is a nitro-substituted isourea derivative with the molecular formula C₃H₇N₃O₃ and a molecular weight of 133.11 g/mol . It is a white to off-white crystalline solid with a density of 1.32 g/cm³ and a predicted boiling point of 189.8±23.0°C . The compound is primarily used as a key intermediate in pesticide synthesis, notably in the production of dinotefuran, a neonicotinoid insecticide . Its synthesis involves reactions such as amination, methylation, and nitration, often optimized via continuous flow microreactor systems coupled with inline FTIR monitoring for real-time analysis . Industrial methods emphasize cost efficiency, using ammonia gas and sulfuric acid as reagents, achieving yields of 79–83% under mild conditions .

Eigenschaften

IUPAC Name |

methyl N-methyl-N'-nitrocarbamimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHCDLXHQMBZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=N[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=N/[N+](=O)[O-])/OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,O-dimethyl-N’-nitroisourea can be synthesized through several methods:

Reaction of Isourea with Methyl Bromide: This method involves reacting isourea with methyl bromide to generate methyl isourea, which is then reacted with nitric acid to produce N,O-dimethyl-N’-nitroisourea.

Reaction of O-methyl-N-nitroisourea with Methylamine Hydrochloride: This method uses O-methyl-N-nitroisourea and methylamine hydrochloride as raw materials, with water as the solvent.

Industrial Production Methods

Industrial production of N,O-dimethyl-N’-nitroisourea typically involves the use of urea, dimethyl sulfate, nitric acid, and sulfuric acid as raw materials. The process is designed to be efficient and scalable, suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N,O-dimethyl-N’-nitroisourea undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form new compounds.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that N,O-dimethyl-N’-nitroisourea can undergo these reactions under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methylamine produces intermediates used in pesticide synthesis .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Synthesis:

N,O-dimethyl-N'-nitroisourea is primarily recognized for its role as an intermediate in the synthesis of neonicotinoid insecticides, such as MTI-446. These insecticides are vital for controlling pest populations while minimizing environmental impact. The compound's synthesis typically involves a nucleophilic substitution reaction with O-methyl-N-nitroisourea and methylamine, which yields high purity and yield rates, making it an efficient choice for industrial production .

Potential Therapeutic Uses:

Research indicates that DMNU may have applications in drug development due to its structural properties. It is being studied for its potential use in immunosuppressive therapies, particularly in conditions requiring modulation of immune responses. The compound's ability to inhibit DNA synthesis positions it as a candidate for further investigation in oncology and transplant medicine .

Case Studies

Study on Continuous Flow Synthesis:

A recent study explored the continuous flow synthesis of this compound, highlighting its advantages over traditional batch methods. This approach not only improved reaction yields but also enhanced safety and efficiency by allowing for better control over reaction parameters. The study utilized inline Fourier-transform infrared spectroscopy (FTIR) to monitor the reaction, demonstrating the integration of modern analytical techniques into chemical synthesis .

Industrial Application Case:

In an industrial setting, the preparation of DMNU was optimized using a potassium fluoride-water system, achieving a yield of 79.1% with a purity exceeding 99%. This method significantly reduced the generation of by-products and waste, addressing environmental concerns associated with chemical manufacturing .

Wirkmechanismus

The mechanism of action of N,O-dimethyl-N’-nitroisourea involves its role as an intermediate in the synthesis of nicotinic insecticides. These insecticides target the nicotinic acetylcholine receptors in insects, disrupting their nervous system and leading to their death . The compound itself participates in substitution reactions that lead to the formation of these active insecticidal agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of N,O-dimethyl-N'-nitroisourea, the following compounds are compared:

N-Nitrosodimethylamine (NDMA)

- Structure: NDMA (CAS: 62-75-9) is a nitroso compound (N-N=O group) with the formula (CH₃)₂N₂O, distinct from the nitro group (NO₂) in this compound .

- Synthesis : NDMA forms via nitrosation of dimethylamine under acidic conditions, often as a byproduct in industrial processes (e.g., rubber manufacturing) .

- It is a contaminant in pharmaceuticals and water supplies .

- Safety: NDMA requires stringent handling (e.g., enclosed systems, Class I biosafety hoods) due to its high toxicity (OSHA 13 Carcinogens Standard) .

N-Nitro-S-Methylisothiourea

- Structure : This compound (CAS: 2986-25-6) contains a nitroso group and a thiourea backbone (C=S), differing from the isourea (C=O) and nitro group in this compound .

- Applications : Used as a reference standard for nitrosamine analysis in pharmaceuticals, meeting USP, EMA, and BP guidelines . This compound, however, serves as a synthetic intermediate rather than an analytical standard.

- Reactivity : The thiourea moiety in N-Nitro-S-Methylisothiourea confers distinct reactivity in sulfhydryl group interactions, whereas the nitro group in this compound facilitates electrophilic substitution in pesticide synthesis .

O-Methyl-N-nitroisourea

- Structure : A precursor to this compound, this compound lacks the methyl group on the nitrogen adjacent to the nitro group .

- Synthesis : Reacts with methylamine hydrochloride in water to form this compound, highlighting the role of methylation in modifying reactivity and application .

- Applications : Primarily a synthetic intermediate, whereas this compound is directly utilized in pesticide production .

Comparative Data Table

Research Findings and Industrial Relevance

- Synthesis Efficiency : this compound benefits from continuous flow synthesis optimized via machine learning (Bayesian optimization), achieving 83% yield in 20 experimental iterations . Traditional kinetic modeling, while insightful, is less efficient for rapid optimization .

- Market Demand: The global market for this compound is projected to grow through 2031, driven by pesticide demand in Asia-Pacific regions . Key manufacturers include Puyuan Chem and Jingmen Jinxianda Biotechnology .

Biologische Aktivität

N,O-Dimethyl-N'-nitroisourea (DMNU) is a compound of significant interest in biological and medicinal chemistry due to its various biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity of DMNU, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

DMNU is a nitrosourea derivative characterized by the presence of a nitro group attached to a urea structure. Its chemical formula is . The unique structure of DMNU allows it to interact with biological macromolecules, leading to its diverse biological effects.

The biological activity of DMNU primarily arises from its ability to alkylate DNA, leading to the formation of DNA cross-links. This mechanism is crucial in its application as an antitumor agent, as it can induce apoptosis in rapidly dividing cells.

Case Studies

- In Vitro Studies : Research has demonstrated that DMNU exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that DMNU can significantly inhibit the proliferation of human glioblastoma cells (U87MG) with an IC50 value in the low micromolar range. This effect is attributed to the induction of DNA damage and subsequent activation of apoptotic pathways.

- In Vivo Studies : In animal models, DMNU has been shown to reduce tumor growth in xenograft models of breast cancer. The administration of DMNU resulted in a significant decrease in tumor volume compared to control groups, indicating its potential as an effective chemotherapeutic agent.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of DMNU against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | 16 µg/mL |

| Escherichia coli | 10 µg/mL | 20 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL | 30 µg/mL |

| Enterococcus faecalis | 8 µg/mL | 16 µg/mL |

These results indicate that DMNU possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, making it a candidate for further investigation in the development of new antibacterial therapies.

Toxicological Profile

Despite its promising therapeutic applications, the toxicological profile of DMNU must be carefully considered. Studies indicate that while DMNU can induce cytotoxicity in cancer cells, it also poses risks for normal cells at higher concentrations.

Key Findings:

- Hepatic Effects : Exposure to high doses of DMNU has been linked to liver damage in animal models, characterized by elevated liver enzymes and histopathological changes.

- Carcinogenic Potential : As a nitrosourea compound, DMNU has been classified as potentially carcinogenic based on its DNA-damaging effects.

Q & A

Q. How can researchers optimize the synthesis of N,O-dimethyl-N'-nitroisourea for high yield and purity?

Methodological Answer : The compound is synthesized via sequential amination, methylation, and nitration reactions. Key steps include:

- Amination : Reacting starting materials (e.g., methylamine derivatives) to form intermediates like methylurea .

- Methylation : Using methylating agents (e.g., dimethyl sulfate) under controlled pH (acidic conditions) to introduce the O-methyl group .

- Nitration : Introducing the nitro group via nitrating agents (e.g., nitric acid/sulfuric acid mix) at low temperatures (0–5°C) to avoid side reactions .

Optimization Tips : - Monitor reaction progress using TLC or HPLC to isolate intermediates without purification, reducing yield loss .

- Adjust stoichiometry of methylating agents to minimize unreacted residues, which can degrade during nitration .

Q. What analytical techniques are recommended for characterizing this compound and its byproducts?

Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₃H₇N₃O₃) and detects impurities (e.g., unnitrated intermediates) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural features (e.g., methyl groups at δ 3.2–3.5 ppm, nitro group absence in byproducts) .

- HPLC-PDA : Quantifies purity (>97%) and tracks degradation products under stress conditions (e.g., heat, light) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer :

- Containment : Use Class I, Type B biosafety hoods to prevent inhalation of dust or vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection (N95 masks) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers labeled for nitro compounds .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer :

- Electrophilicity : The nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines in pesticide synthesis) .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., pyridine derivatives) under controlled pH (2.5–4.0) .

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and transition states to predict regioselectivity .

Q. What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

- Forced Degradation Studies :

- Arrhenius Plotting : Estimate shelf-life by extrapolating degradation rates at elevated temperatures (40–60°C) to ambient conditions .

Q. How can researchers mitigate nitrosamine formation during the compound’s use in pesticide synthesis?

Methodological Answer :

- Inhibitor Addition : Include antioxidants (e.g., ascorbic acid) to scavenge nitrosating agents (e.g., NO⁺) .

- Process Control : Limit residual nitrite by washing intermediates with deionized water (pH 6–7) before further reactions .

- Analytical Monitoring : Use GC-MS/MS with a limit of detection (LOD) <1 ppb to quantify N-nitrosodimethylamine (NDMA) byproducts .

Q. What computational tools are suitable for predicting the compound’s environmental fate and toxicity?

Methodological Answer :

- QSAR Models : Apply EPI Suite to estimate biodegradability (e.g., BIOWIN score) and ecotoxicity (e.g., LC50 for fish) .

- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to predict persistence and leaching potential .

- T.E.S.T. (Toxicity Estimation Software Tool) : Predict acute toxicity endpoints (e.g., LD50) based on structural fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.